(S)-1-(2,3-Dichlorophenyl)ethan-1-amine
Description
(S)-1-(2,3-Dichlorophenyl)ethan-1-amine is a chiral amine featuring a 2,3-dichlorophenyl substituent.
Properties
Molecular Formula |
C8H9Cl2N |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
(1S)-1-(2,3-dichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
CZJMQTZQSNUDNV-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)Cl)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dichlorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(2,3-dichlorophenyl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the intermediate compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-dichlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(1S)-1-(2,3-dichlorophenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-dichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogenation Patterns
(S)-1-(2-Chlorophenyl)ethan-1-amine () :
- Substituent: Single chlorine at the 2-position.
- Molecular Weight: 169.63 g/mol (hydrochloride salt).
- Key Difference: Reduced steric and electronic effects compared to the 2,3-dichloro derivative. The absence of a second chlorine lowers lipophilicity (predicted logP ~2.8 vs. ~3.5 for the dichloro analog) .
- (R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine (): Substituents: 2,4-Dichlorophenyl with an imidazole group. Molecular Weight: 285.15 g/mol.
- (S)-1-(3,4-Difluorophenyl)ethan-1-amine (): Substituents: 3,4-Difluorophenyl. Molecular Weight: 157.16 g/mol.
Enantiomeric and Conformational Variants
- 1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanone (): Substituents: Piperazine and nitroimidazole groups. Key Difference: The piperazine ring enhances solubility and introduces basicity, while the nitroimidazole may confer antimicrobial properties .
Table 1: Comparative Data for Key Compounds
Key Observations :
Lipophilicity: The 2,3-dichloro substitution increases logP compared to mono-chloro or fluoro analogs, suggesting enhanced membrane permeability.
Stereochemistry : The S-enantiomer may exhibit distinct receptor-binding profiles compared to R-forms (e.g., ’s R-configuration with imidazole).
Bioactivity : Dichlorophenyl derivatives are often associated with antimicrobial or CNS activity, while fluorinated analogs may target enzymes like kinases .
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